REACTION_CXSMILES
|
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CCC([O-])(C)C.[Na+].[F:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22](F)[C:21]=1[F:30].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C1(C)C=CC=CC=1.O>[F:30][C:21]1[C:20]([F:19])=[CH:25][CH:24]=[C:23]([N+:26]([O-:28])=[O:27])[C:22]=1[CH:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6] |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
3.852 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
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Name
|
sodium tert-pentoxide
|
Quantity
|
2.804 g
|
Type
|
reactant
|
Smiles
|
CCC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at 70° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
|
WASH
|
Details
|
the organic layer is washed successively with water (7 ml), water (7 ml), 2.3% w/w aqueous sodium bicarbonate solution (2.75 ml)
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled under reduced pressure (50 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OC(C)(C)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |